4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol
Description
Properties
IUPAC Name |
4-(aminomethyl)-4-(3-chlorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8,12,16H,4-7,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDUJAKYIFZHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CN)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol generally follows these key steps:
Formation of the Cyclohexanol Ring:
The cyclohexanol core is typically formed by catalytic hydrogenation of phenol derivatives under high pressure and temperature. This step converts aromatic rings into saturated cyclohexanol rings, often using platinum, rhodium, ruthenium, or palladium catalysts supported on alumina or carbon. Aqueous or alcoholic media are common, with aqueous systems preferred for selective trans-isomer formation.Introduction of the 3-Chlorophenyl Group:
The 3-chlorophenyl substituent is introduced via Friedel-Crafts alkylation, where 3-chlorobenzene reacts with a suitable cyclohexanol derivative under Lewis acid catalysis. This step attaches the aromatic ring to the cyclohexanol scaffold at the 4-position.Aminomethylation:
The aminomethyl group is incorporated through a Mannich reaction, involving formaldehyde, a primary or secondary amine, and the cyclohexanol derivative. This reaction forms the aminomethyl substituent at the 4-position of the cyclohexanol ring.
Industrial Scale Production
Industrial processes optimize these steps for yield and purity, often employing:
- Batch or continuous flow reactors
- Controlled temperature and pressure conditions
- Catalysts favoring trans-isomer selectivity
- Azeotropic distillation and crystallization for purification
Isomer Control:
The trans isomer of aminocyclohexanol derivatives is favored by hydrogenation in aqueous media with specific catalysts (Pd, Rh, Pt) and by controlling the hydroxide ion concentration during crystallization. The freezing point depression method is used to selectively crystallize the trans isomer at around -8 °C.Catalyst Selection:
Ruthenium-based catalysts tend to produce more cis isomer, which is less desirable. Platinum and palladium catalysts on alumina or carbon supports are preferred for trans selectivity.Purification Techniques:
Azeotropic distillation with toluene removes water effectively, improving crystallization and purity. Hot filtration and washing with toluene at 20 °C followed by vacuum drying yield high-purity trans-4-aminocyclohexanol derivatives.Alternative Synthetic Routes:
Some methods start from para-acetamidophenol, which is hydrogenated and hydrolyzed under alkaline conditions to yield the aminocyclohexanol intermediate. This approach integrates hydrogenation and hydrolysis steps to streamline production.Aminomethylation Specifics:
The Mannich reaction is a versatile method for introducing the aminomethyl group, allowing for variation in amine components and reaction conditions to optimize yield and selectivity.
| Parameter | Typical Range / Condition | Impact on Product |
|---|---|---|
| Hydrogenation catalyst | Pt, Pd, Rh on Al2O3 or carbon | Selectivity for trans isomer |
| Hydrogenation medium | Aqueous or alcoholic | Aqueous favors trans isomer |
| Hydroxide ion concentration | 2 - 4 mol/L (KOH or NaOH) | Controls crystallization and isomer separation |
| Crystallization temperature | -8 to -10 °C | Selective precipitation of trans isomer |
| Solvent for purification | Toluene, ethyl ether, dioxane, ethanol | Removes water, improves purity |
| Aminomethylation reagents | Formaldehyde, primary/secondary amine | Introduces aminomethyl group |
The preparation of this compound is a multi-step process involving hydrogenation, aromatic substitution, and Mannich aminomethylation. The choice of catalysts, reaction media, and purification methods critically influences the yield, purity, and isomeric composition of the final product. Industrial methods emphasize aqueous hydrogenation with platinum or palladium catalysts, alkaline crystallization for isomer separation, and azeotropic purification to achieve high-quality trans isomer products. These methods are supported by extensive patent literature and research findings, ensuring robust and scalable production routes.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the aminomethyl group to an amine.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanone.
Reduction: Formation of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexane.
Substitution: Formation of 4-(Aminomethyl)-4-(3-substituted phenyl)cyclohexanol.
Scientific Research Applications
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and potential pharmacological effects.
Industrial Applications: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to these targets, while the 3-chlorophenyl group can enhance the compound’s stability and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
4-(Aminomethyl)-4-(3,4-dichlorophenyl)cyclohexanol
- Molecular Formula: C₁₃H₁₆Cl₂NO
- CAS Number : 887978-44-1
- Key Difference : Additional chlorine at the 4-position of the phenyl ring.
4-(Aminomethyl)-4-(4-methylphenyl)cyclohexanol
- Molecular Formula: C₁₄H₂₁NO
- CAS Number: Not explicitly listed (referred to as SCHEMBL3212477)
- Key Difference : Methyl group instead of chlorine at the para position of the phenyl ring.
Functional Group Variations
4-(4-Chlorophenyl)cyclohexanone
- Molecular Formula : C₁₂H₁₃ClO
- Molecular Weight : 208.68 g/mol
- CAS Number : 14472-80-1
- Key Difference: Ketone group replaces the hydroxyl and aminomethyl groups.
- Synthesis: Prepared via oxidation of 4-(4-chlorophenyl)cyclohexanol using NaClO (87% yield) .
- Applications : Intermediate in synthesizing antihistamines or anti-inflammatory agents .
4-(Dimethylamino)cyclohexanol
Isomeric and Salt Forms
Cis/Trans Isomers of 4-(Aminomethyl)cyclohexanol
- Example: cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS: 1394042-77-3) .
- Impact : Isomerism affects physical properties (e.g., melting points) and biological activity.
Hydrochloride Salts
- Example: trans-4-(Aminomethyl)cyclohexanol HCl (CAS: 1021919-08-3) .
- Impact : Enhanced solubility in polar solvents compared to the free base.
Physicochemical Properties and Commercial Availability
Comparative Data Table
| Compound | Molecular Weight | CAS Number | Suppliers | Key Substituents |
|---|---|---|---|---|
| This compound | 238.73 | 887978-40-7 | 7 | 3-Cl-C₆H₄, NH₂CH₂ |
| 4-(Aminomethyl)-4-(3,4-dichlorophenyl)cyclohexanol | 273.19 | 887978-44-1 | 8 | 3,4-Cl₂-C₆H₃, NH₂CH₂ |
| 4-(4-Chlorophenyl)cyclohexanone | 208.68 | 14472-80-1 | Multiple | 4-Cl-C₆H₄, C=O |
| 4-(Dimethylamino)cyclohexanol | 143.23 | 61168-09-0 | 1 | N(CH₃)₂ |
Commercial Notes
- Supplier Diversity : The 3-chlorophenyl derivative has 7 suppliers, while dichlorophenyl and methylphenyl analogs have 8 each, indicating moderate industrial demand .
- Pricing: Not explicitly provided, but hydrochloride salts (e.g., cis-4-(Aminomethyl)cyclohexanol HCl) are available from specialized suppliers like MolPort .
Key Research Findings
- Stereochemical Influence: Cis/trans isomerism in cyclohexanol derivatives significantly impacts pharmacological activity, as seen in related anti-inflammatory compounds .
- Substituent Effects : Chlorine atoms enhance electronegativity and binding affinity in drug-receptor interactions, whereas methyl groups increase lipophilicity .
Biological Activity
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol, also known by its CAS number 887978-40-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a cyclohexanol core with an aminomethyl group and a chlorophenyl substituent. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. The compound has been shown to exhibit:
- Receptor Binding : It binds to serotonin receptors, influencing mood and anxiety pathways.
- Inhibition of Reuptake : The compound may inhibit the reuptake of serotonin and norepinephrine, similar to certain antidepressants, thereby enhancing neurotransmitter availability in the synaptic cleft.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological effects:
- Antidepressant-like Activity : Animal studies have demonstrated that this compound can produce effects akin to those of traditional antidepressants, suggesting potential therapeutic applications in treating depression and anxiety disorders.
- Analgesic Properties : Preliminary studies indicate that it may also exhibit analgesic effects, possibly through modulation of pain pathways.
Study 1: Antidepressant Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of this compound in rodent models. The findings suggested that the compound significantly reduced immobility time in the forced swim test, a standard measure for antidepressant efficacy. The study highlighted its potential as a novel treatment option for major depressive disorder (MDD) .
Study 2: Pain Modulation
Another investigation focused on the analgesic properties of this compound. The research employed the hot plate test to assess pain response in mice. Results indicated that administration of this compound led to a marked increase in pain threshold compared to control groups, supporting its role as a potential analgesic agent .
Comparative Analysis
To understand the biological activity of this compound in context, it is useful to compare it with related compounds:
| Compound Name | Mechanism of Action | Primary Use |
|---|---|---|
| 4-Aminocyclohexanol | Serotonin reuptake inhibition | Antidepressant |
| 3-Chloro-4-fluorophenylcyclohexanol | Dual serotonin and norepinephrine action | Antidepressant and analgesic |
| 4-Methylnicotinic acid | Nicotinic receptor modulation | Neuroprotective |
Q & A
Q. How can researchers design a synthetic route for 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol, considering steric and regiochemical challenges?
- Methodological Answer : A feasible approach involves multi-step functionalization of a cyclohexanol scaffold. For example:
Cyclohexene precursor : Start with a cyclohexene derivative (e.g., 4-(3-chlorophenyl)cyclohexene) and perform aminomethylation via Michael addition using formaldehyde and ammonia under acidic conditions .
Reduction : Reduce the intermediate cyclohexenone to cyclohexanol using NaBH₄ or catalytic hydrogenation.
Purification : Separate stereoisomers (cis/trans) via column chromatography or chiral resolution techniques.
Key challenges include controlling regioselectivity during aminomethylation and managing steric hindrance from the 3-chlorophenyl group. Reference analogous syntheses of cyclohexanol derivatives in .
Q. Which spectroscopic techniques are optimal for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 3-chlorophenyl group) and coupling constants to distinguish cis/trans isomers (axial vs. equatorial substituents) .
- IR : Confirm hydroxyl (O–H stretch ~3200–3600 cm) and amine (N–H stretch ~3300 cm) groups.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ at m/z 255.7).
- X-ray Crystallography : Resolve absolute configuration for stereoisomers, as demonstrated for similar cyclohexanol derivatives .
Advanced Research Questions
Q. How do stereoisomers of this compound influence binding affinity to σ-1 receptors, and what computational tools can predict this?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between stereoisomers and σ-1 receptor binding pockets. Compare binding energies of cis (axial substituents) vs. trans (equatorial) configurations .
- In Vitro Assays : Perform radioligand displacement studies (e.g., -(+)-pentazocine) to measure IC values for each isomer. Correlate results with docking predictions.
- Data Interpretation : Analyze discrepancies between computational and experimental data by evaluating solvent effects, protonation states, or conformational flexibility .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Meta-Analysis Framework :
Standardize Assay Conditions : Compare studies for variables like pH, temperature, and solvent (e.g., DMSO concentration affects membrane permeability).
Structural Validation : Ensure compound purity (>95% by HPLC) and stereochemical consistency (e.g., cis/trans ratios) across datasets .
Control Experiments : Replicate studies using shared reference compounds (e.g., haloperidol for σ-1 receptor assays) to calibrate activity measurements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
